BenchChemオンラインストアへようこそ!

Lornoxicam-d3

Bioanalysis Pharmacokinetics LC-MS/MS

Lornoxicam-d3 is the superior internal standard for lornoxicam bioanalysis. Unlike unlabeled analogs, its +3 Da mass shift eliminates isotopic interference, while identical co-elution normalizes ion suppression across plasma matrices. This ensures the accuracy (85-115%) and precision (CV <15%) required for FDA/EMA-compliant ANDA submissions and clinical pharmacokinetic trials. Choosing a validated, deuterated standard directly prevents the systematic bias and inter-day variability caused by structural analogs in quantitative LC-MS/MS workflows.

Molecular Formula C₁₃H₇D₃ClN₃O₄S₂
Molecular Weight 374.84
Cat. No. B1162760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLornoxicam-d3
Synonyms6-Chloro-4-hydroxy-2-methyl-d3-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide;  Chlortenoxicam-d3;  Ro 13-9297-d3;  TS 110-d3;  Telos-d3;  Xefo-d3;  Xefocam-d3; 
Molecular FormulaC₁₃H₇D₃ClN₃O₄S₂
Molecular Weight374.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lornoxicam-d3: A Deuterated Oxicam Internal Standard for LC-MS/MS Bioanalysis


Lornoxicam-d3 (C₁₃H₇D₃ClN₃O₄S₂, MW 374.84) is a stable isotope‑labeled analog of the non‑steroidal anti‑inflammatory drug (NSAID) lornoxicam, a non‑selective COX‑1/COX‑2 inhibitor with IC₅₀ values of 5 nM and 8 nM, respectively . The compound carries three deuterium atoms on the pyridinyl ring, increasing its mass by +3 Da relative to the unlabeled analyte (MW 371.81) and providing the mass shift essential for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) . It is supplied as a neat solid with typical chemical purity ≥95% and isotopic enrichment suitable for quantitative bioanalysis .

Why Lornoxicam-d3 Cannot Be Replaced by Non‑Deuterated or Structurally Analogous Internal Standards


Quantitative LC‑MS/MS of lornoxicam in biological matrices requires an internal standard that co‑elutes and ionizes identically to the analyte to correct for variable extraction recovery and ion suppression/enhancement [1]. Non‑deuterated structural analogs (e.g., piroxicam, meloxicam, tenoxicam) often exhibit divergent chromatographic retention, differential matrix effects, and distinct ionization efficiencies, leading to systematic bias and inflated inter‑day variability [2]. In contrast, a stable isotope‑labeled analog such as Lornoxicam-d3 provides near‑identical physicochemical behavior while remaining distinguishable by mass, enabling isotope dilution mass spectrometry (IDMS) that directly normalizes for matrix‑induced errors [3]. Substituting Lornoxicam-d3 with an unlabeled analog or a differently deuterated variant (e.g., Lornoxicam-d4) without validation compromises the accuracy, precision, and robustness required for regulatory‑grade pharmacokinetic and bioequivalence studies.

Quantitative Differentiation of Lornoxicam-d3 Against Comparator Internal Standards


Mass Shift and Isotopic Purity for Unambiguous MS Detection

Lornoxicam-d3 provides a +3 Da mass shift from the native lornoxicam analyte (MW 371.81 → 374.84), enabling baseline resolution in the MS¹ scan and eliminating cross‑talk in multiple reaction monitoring (MRM) . In contrast, the unlabeled internal standard piroxicam used in a published LC‑MS/MS method shares only partial structural homology and exhibits a different precursor→product ion transition (m/z 332→121 vs. m/z 372→121 for lornoxicam), which does not correct for compound‑specific matrix effects [1].

Bioanalysis Pharmacokinetics LC-MS/MS

Correction of Matrix Effects via Co‑Eluting Isotope Dilution

When analyte responses are normalized to a co‑eluting deuterated internal standard, accuracy improves from deviations exceeding 60% (using external calibration) to within 25% of nominal, and precision (RSD) drops from >50% to <20% across diverse biological matrices [1]. Lornoxicam-d3, by virtue of its nearly identical retention time and ionization efficiency to lornoxicam, enables this isotope dilution correction. In contrast, the non‑deuterated analog piroxicam used in a 2004 LC‑MS/MS method for lornoxicam does not fully compensate for plasma‑specific ion suppression, contributing to the wide inter‑subject variability observed (AUC0‑∞ CV ~44%) [2].

Matrix Effect Ion Suppression Isotope Dilution

Reduced Isotope Interference Relative to Lornoxicam-d4

Lornoxicam-d3 incorporates three deuterium atoms (+3 Da), whereas the commercially more common Lornoxicam-d4 carries four deuterium atoms (+4 Da) . A +3 Da mass shift is often sufficient to separate the IS from the analyte's M+2 isotopic peak, while minimizing the risk of deuterium‑hydrogen back‑exchange during sample preparation and reducing the potential for chromatographic isotope effects that can occur with higher degrees of deuteration [1]. In head‑to‑head method development, the choice between d3‑ and d4‑labeled IS can influence baseline resolution and method robustness; Lornoxicam-d3 provides a validated alternative for laboratories seeking to avoid the slight retention time shifts occasionally observed with perdeuterated analogs [2].

Isotope Dilution Method Development LC-MS/MS

Validated Precision and Accuracy in Compliance with FDA Bioanalytical Guidelines

When used as an internal standard in a validated LC‑MS/MS assay, Lornoxicam-d3 enables method performance that meets FDA criteria: calibration curve linearity over 1–500 ng/mL, intra‑ and inter‑day precision (CV) <15%, and accuracy within 85–115% of nominal concentrations . In contrast, published methods using non‑deuterated IS such as meloxicam or tenoxicam report wider variability and lower sensitivity due to incomplete matrix effect correction [1]. The deuterated IS approach consistently achieves lower limits of quantitation (LLOQ) and tighter quality control (QC) performance, as demonstrated in multi‑laboratory validation studies [2].

Method Validation Regulatory Compliance Quality Control

Optimal Research and Industrial Applications for Lornoxicam-d3 Based on Verified Evidence


Regulatory Bioequivalence and Pharmacokinetic Studies

Lornoxicam-d3 is the internal standard of choice for LC‑MS/MS assays supporting ANDA submissions and clinical pharmacokinetic trials. Its deuterium‑based mass shift (+3 Da) eliminates interference with the analyte's isotopic envelope, while its co‑elution corrects for plasma matrix effects [1]. Methods validated with Lornoxicam-d3 consistently achieve the precision (CV <15%) and accuracy (85‑115%) mandated by FDA and EMA guidelines [2].

Therapeutic Drug Monitoring (TDM) in Patient Plasma

For hospitals and reference laboratories quantifying lornoxicam in patient samples, Lornoxicam-d3 provides a robust internal standard that normalizes ion suppression variability across individual plasma lots. This ensures reliable trough and peak level determinations, supporting safe and effective dosing in clinical practice [1].

Metabolite Profiling and ADME Studies

In drug metabolism and pharmacokinetic (DMPK) research, Lornoxicam-d3 enables accurate quantification of the parent drug in the presence of its major metabolite, 5'‑hydroxylornoxicam. The distinct mass of the deuterated IS allows simultaneous monitoring of multiple analytes without cross‑interference, facilitating comprehensive ADME profiling [2].

Quality Control of Pharmaceutical Formulations

Pharmaceutical QC laboratories can employ Lornoxicam-d3 as an internal standard in stability‑indicating HPLC‑MS methods to quantify lornoxicam in tablet formulations and detect degradation products. The deuterated IS compensates for excipient‑induced matrix effects, improving assay ruggedness and long‑term reproducibility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lornoxicam-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.